Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
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Overview
Description
Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzyl group attached to a 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzyl halide reacts with 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the employment of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products: The major products formed from these reactions include benzyl-substituted azetidines, fluoroazetidine derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
- Benzyl 3-(aminomethyl)-3-chloroazetidine-1-carboxylate
- Benzyl 3-(aminomethyl)-3-bromoazetidine-1-carboxylate
- Benzyl 3-(aminomethyl)-3-iodoazetidine-1-carboxylate
Comparison: Compared to its halogenated analogs, Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased stability and lipophilicity, enhancing the compound’s bioavailability and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15FN2O2 |
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Molecular Weight |
238.26 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c13-12(7-14)8-15(9-12)11(16)17-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI Key |
RRJCHRGJUIUBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CN)F |
Origin of Product |
United States |
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